Cas no 215918-39-1 (tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate)
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
- N-t-butoxycarbonyl-cis-4-methoxy-L-prolinol
- (2S,4S)-N-Boc-2-(hydroxymethyl)-4-methoxypyrrolidine
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- Inchi: 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
- InChI Key: ZYVBYRKLECISLP-IUCAKERBSA-N
- SMILES: O(C)[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](CO)C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- XLogP3: 0.5
- Topological Polar Surface Area: 59
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM471707-100mg |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95%+ | 100mg |
$203 | 2022-09-01 | |
| Chemenu | CM471707-250mg |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95%+ | 250mg |
$279 | 2022-09-01 | |
| Chemenu | CM471707-500mg |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95%+ | 500mg |
$496 | 2022-09-01 | |
| Chemenu | CM471707-1g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95%+ | 1g |
$520 | 2023-01-01 | |
| Enamine | EN300-645524-0.05g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 0.05g |
$101.0 | 2023-03-05 | |
| Enamine | EN300-645524-0.1g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 0.1g |
$152.0 | 2023-03-05 | |
| Enamine | EN300-645524-0.25g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 0.25g |
$216.0 | 2023-03-05 | |
| Enamine | EN300-645524-0.5g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 0.5g |
$407.0 | 2023-03-05 | |
| Enamine | EN300-645524-1.0g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-645524-2.5g |
tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
215918-39-1 | 95% | 2.5g |
$1034.0 | 2023-03-05 |
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Suppliers
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
tert-Butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, with the CAS number 215918-39-1, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and its potential applications in drug development and chemical synthesis. The molecule consists of a pyrrolidine ring system, which is a five-membered nitrogen-containing ring, substituted with a tert-butyl group, a hydroxymethyl group, and a methoxy group. The stereochemistry at the 2S and 4S positions adds to the complexity and specificity of this compound, making it a valuable tool in asymmetric synthesis.
Recent studies have highlighted the importance of chiral pyrrolidine derivatives like tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate in the development of enantioselective catalysts and as building blocks for complex molecules. The tert-butyl group serves as a bulky protecting group, which is often utilized to control steric effects during synthesis. Meanwhile, the hydroxymethyl and methoxy groups provide functional diversity, enabling this compound to participate in a wide range of chemical reactions. The combination of these features makes this compound a versatile reagent in organic synthesis.
In terms of synthesis, researchers have employed various strategies to construct this molecule. One common approach involves the use of chiral starting materials or intermediates to establish the desired stereochemistry at the 2S and 4S positions. For instance, recent advancements in asymmetric catalysis have allowed for the efficient construction of the pyrrolidine ring system with high enantiomeric excess. Additionally, protecting group strategies have been optimized to ensure stability during reaction sequences while maintaining the integrity of the chiral centers.
The applications of tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate extend beyond its role as a synthetic intermediate. It has been explored as a potential ligand in transition metal-catalyzed reactions, where its chiral environment can induce asymmetry in product formation. Furthermore, this compound has shown promise in medicinal chemistry as a component of bioactive molecules. For example, derivatives of this compound have been investigated for their potential as inhibitors of certain enzymes or receptors, highlighting its relevance in drug discovery.
Recent research has also focused on the scalability and sustainability of synthesizing tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate. Green chemistry principles have been applied to develop more efficient and environmentally friendly methods for its production. This includes the use of renewable feedstocks, catalytic processes that minimize waste, and energy-efficient reaction conditions. Such advancements not only enhance the practicality of this compound but also align with broader industry trends toward sustainable chemical manufacturing.
In conclusion, tert-butyl (2S,4S)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate stands out as a multifaceted molecule with significant potential in organic synthesis and drug development. Its unique combination of stereochemistry and functional groups positions it as an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize synthetic routes, this compound is likely to remain at the forefront of chemical innovation.
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